molecular formula C11H13ClN2O5S B13780565 Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate

Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate

Cat. No.: B13780565
M. Wt: 320.75 g/mol
InChI Key: OQIDMTYVOMQMHZ-UHFFFAOYSA-N
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Description

Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate is a chemical compound with the molecular formula C11H13ClN2O5S and a molecular weight of 320.75 g/mol. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring substituted with chloroacetamido and diethyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate typically involves the reaction of thiazole derivatives with chloroacetyl chloride and diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

    Oxidation and Reduction: Formation of sulfoxides, sulfones, or thioethers.

    Hydrolysis: Formation of carboxylic acids from the ester groups.

Scientific Research Applications

Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiazole ring and ester groups contribute to the compound’s overall reactivity and stability, allowing it to interact with various biological targets.

Comparison with Similar Compounds

Diethyl 2-chloroacetamidothiazole-4,5-dicarboxylate can be compared with other similar compounds, such as:

    Diethyl 2-chlorothiazole-4,5-dicarboxylate: Lacks the acetamido group, resulting in different reactivity and applications.

    Diethyl azodicarboxylate: Contains an azo group instead of the thiazole ring, leading to different chemical properties and uses.

    Fluorinated diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate derivatives: These compounds have different substituents on the imidazole ring, affecting their biological activities and applications.

Properties

Molecular Formula

C11H13ClN2O5S

Molecular Weight

320.75 g/mol

IUPAC Name

diethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4,5-dicarboxylate

InChI

InChI=1S/C11H13ClN2O5S/c1-3-18-9(16)7-8(10(17)19-4-2)20-11(14-7)13-6(15)5-12/h3-5H2,1-2H3,(H,13,14,15)

InChI Key

OQIDMTYVOMQMHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC(=O)CCl)C(=O)OCC

Origin of Product

United States

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